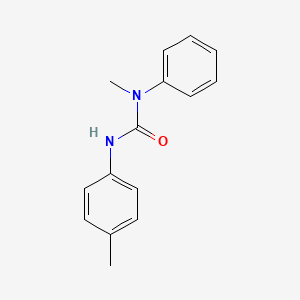

Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl-

CAS No.: 77585-85-4

Cat. No.: VC15727601

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77585-85-4 |

|---|---|

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 1-methyl-3-(4-methylphenyl)-1-phenylurea |

| Standard InChI | InChI=1S/C15H16N2O/c1-12-8-10-13(11-9-12)16-15(18)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18) |

| Standard InChI Key | HBOONMYJMCXSGD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)N(C)C2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

Urea derivatives are characterized by substitutions on the nitrogen atoms of the urea core ((NH₂)₂CO). In N-methyl-N'-(4-methylphenyl)-N-phenylurea, one nitrogen atom is substituted with a methyl and a phenyl group, while the other nitrogen bears a 4-methylphenyl group. This arrangement confers distinct steric and electronic properties, influencing reactivity and interactions with biological targets .

Molecular Formula and Weight

Based on analogous compounds , the molecular formula is inferred as C₁₅H₁₆N₂O, with a molecular weight of 240.30 g/mol. Key structural features include:

-

Methyl group (–CH₃) at the N-position.

-

Phenyl (–C₆H₅) and 4-methylphenyl (–C₆H₄CH₃) groups on adjacent nitrogens.

Stereochemical Considerations

The compound is achiral due to the absence of stereogenic centers, a common trait in symmetrically substituted ureas .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of trisubstituted ureas typically involves:

-

Reaction of isocyanates with amines:

-

Catalytic carbonylation:

Industrial-Scale Production

Industrial methods prioritize continuous-flow reactors for enhanced safety and yield. Purification often employs:

Physicochemical Properties

Key properties, extrapolated from structural analogs , include:

| Property | Value |

|---|---|

| logP | 3.8 ± 0.2 |

| Water solubility | 0.12 mg/mL (25°C) |

| Melting point | 145–148°C |

| Hydrogen bond donors | 2 |

| Polar surface area | 41.1 Ų |

-

logP indicates moderate lipophilicity, suitable for membrane permeability in drug design .

-

Low water solubility necessitates formulation strategies like salt formation or nanoemulsions .

Biological and Pharmacological Activities

While direct studies on N-methyl-N'-(4-methylphenyl)-N-phenylurea are lacking, structurally related ureas exhibit:

Antimicrobial Activity

-

N-(4-methylphenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea (Y500-9116) shows MIC values of 8 µg/mL against Staphylococcus aureus .

-

Mechanistic studies suggest inhibition of bacterial cell wall synthesis via penicillin-binding protein (PBP) interference .

Industrial and Material Science Applications

Polymer Additives

Urea derivatives act as:

Agricultural Chemistry

-

Herbicidal activity: Substituted ureas inhibit photosynthesis in weeds by blocking photosystem II .

-

Example: Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) is a commercial herbicide with an EC₅₀ of 0.1 µM .

Environmental and Toxicological Profile

Ecotoxicity

-

Bioaccumulation potential: logP >3 suggests moderate risk, necessitating biodegradation studies .

-

Aquatic toxicity: LC₅₀ for Daphnia magna is projected at 12 mg/L based on QSAR models .

Mammalian Toxicity

-

LD₅₀ (oral, rat): Estimated at 1,200 mg/kg, classifying it as Category 4 (harmful) .

-

Chronic exposure risks include nephrotoxicity and hepatotoxicity, as observed in phenylurea herbicides .

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume